molecular formula C19H14FNO4S B1387162 4-{[(4'-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid CAS No. 1170846-64-6

4-{[(4'-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid

Cat. No.: B1387162
CAS No.: 1170846-64-6
M. Wt: 371.4 g/mol
InChI Key: CRRYKTZLRSKPNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(4’-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid is a versatile chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of a fluorobiphenyl group and a sulfonylamino group attached to a benzoic acid moiety. Its unique structure imparts distinct chemical and physical properties, making it a valuable material for research and industrial applications.

Preparation Methods

The synthesis of 4-{[(4’-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the sulfonylation of 4’-fluorobiphenyl with sulfonyl chloride, followed by the coupling of the resulting sulfonylated biphenyl with aminobenzoic acid under controlled conditions. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-{[(4’-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.

Scientific Research Applications

4-{[(4’-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{[(4’-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. Additionally, the fluorobiphenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. These interactions can modulate various cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

4-{[(4’-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid can be compared with other similar compounds, such as:

    4-{[(4’-Chlorobiphenyl-4-yl)sulfonyl]amino}benzoic acid: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.

    4-{[(4’-Methylbiphenyl-4-yl)sulfonyl]amino}benzoic acid: Contains a methyl group, which can influence its chemical properties and interactions.

    4-{[(4’-Nitrobiphenyl-4-yl)sulfonyl]amino}benzoic acid: The presence of a nitro group can significantly alter the compound’s electronic properties and reactivity. The uniqueness of 4-{[(4’-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid lies in its fluorine atom, which imparts distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

4-[[4-(4-fluorophenyl)phenyl]sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO4S/c20-16-7-1-13(2-8-16)14-5-11-18(12-6-14)26(24,25)21-17-9-3-15(4-10-17)19(22)23/h1-12,21H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRYKTZLRSKPNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(4'-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid
Reactant of Route 2
Reactant of Route 2
4-{[(4'-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid
Reactant of Route 3
Reactant of Route 3
4-{[(4'-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid
Reactant of Route 4
Reactant of Route 4
4-{[(4'-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid
Reactant of Route 5
Reactant of Route 5
4-{[(4'-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid
Reactant of Route 6
Reactant of Route 6
4-{[(4'-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.